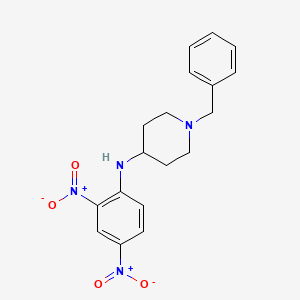
1-苄基-N-(2,4-二硝基苯基)哌啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
The primary target of 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The blockade of the CCR5 receptor by 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine prevents the entry of HIV-1 into cells .
Pharmacokinetics
The compound’s molecular weight of 35638 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. CCR5Δ32 homozygous individuals are resistant to R5-tropic HIV-1 infection, while heterozygotes become infected but progress more slowly to AIDS and respond better to treatment . Therefore, the blockade of the CCR5 receptor by 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine could potentially slow the progression of AIDS in infected individuals .
准备方法
The synthesis of 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine involves several steps. One common method includes the reaction of N-benzyl-4-piperidone with 2,4-dinitrophenylhydrazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
化学反应分析
1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or nitroso derivatives, while reduction can lead to amine derivatives.
相似化合物的比较
1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine can be compared with other similar compounds such as:
1-Benzyl-N-(4-(diethylamino)benzyl)piperidin-4-amine: This compound has a similar piperidine structure but with different substituents, leading to distinct chemical and biological properties.
N-Benzyl-5-(2,4-dinitrophenyl)-1,3,4-thiadiazol-2-amine: Another compound with a dinitrophenyl group, but with a thiadiazole ring instead of a piperidine ring.
生物活性
1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine features a piperidine ring substituted with a benzyl group and a dinitrophenyl moiety. The presence of the nitro groups significantly influences its biological properties, including its interaction with various biological targets.
The biological activity of 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is primarily attributed to its ability to modulate enzyme activity and receptor function. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Biological Activity Overview
The following table summarizes key biological activities associated with 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine:
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various derivatives of piperidine compounds found that 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine exhibited significant AChE inhibitory activity compared to other derivatives . This activity was linked to improvements in cognitive function in animal models.
- Neuroprotective Effects : Research indicated that compounds similar to 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine showed reduced cell toxicity in neuroblastoma cells exposed to amyloid-beta (Aβ) aggregates, suggesting a protective role against Alzheimer’s pathology .
- Metal Chelation Studies : The ability of this compound to chelate metal ions like Cu(II) and Zn(II) was demonstrated in several studies, which may play a crucial role in mitigating metal-induced neurotoxicity .
Comparative Analysis
When compared with other piperidine derivatives, 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine stands out due to its dual mechanism involving both AChE inhibition and metal ion chelation. This dual action enhances its potential as a therapeutic agent for neurodegenerative diseases.
| Compound | AChE Inhibition | Metal Chelation | Neuroprotective Effects |
|---|---|---|---|
| 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine | High | Yes | Yes |
| N-benzylpiperidine | Moderate | No | Limited |
| Benzylpropargylamine | Low | Yes | No |
属性
IUPAC Name |
1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-21(24)16-6-7-17(18(12-16)22(25)26)19-15-8-10-20(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15,19H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATECHEQIQHWYGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














